molecular formula C23H23FN4O2 B057151 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 108855-18-1

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No. B057151
M. Wt: 406.5 g/mol
InChI Key: NNAGVKRGLGDZRM-UHFFFAOYSA-N
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Description

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is a compound involved in various research areas, including synthesis and characterization of bioactive heterocyclic compounds, and its derivatives have been studied for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, emphasizing the conversion of 2,4-dichloro-5-fluoropyrimidine in four telescoped steps (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds often involves planar moieties like benzisoxazole and pyrimidine, as well as non-planar elements like piperidine rings. Peeters et al. (1993) described the structure of a related compound, highlighting planar and non-planar conformations (Peeters et al., 1993).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, forming different derivatives and showing potential as intermediates in the synthesis of bioactive molecules. Desai et al. (2016) synthesized a series of derivatives and screened them for antimicrobial activity (Desai et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often investigated using techniques like X-ray crystallography. For instance, Karczmarzyk and Malinka (2008) performed structural characterization of analgesic isothiazolopyridines to understand their physical properties (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are key aspects of these compounds. Asghari et al. (2015) synthesized a series of derivatives and evaluated them as inhibitors, showcasing their chemical properties (Asghari et al., 2015).

Scientific Research Applications

Molecular Structure Analysis

  • Paliperidonium nitrate (Ji-Long Ge & Yang‐Hui Luo, 2012): This study explores the molecular structure of a salt related to the compound , highlighting its conformation and hydrogen bond interactions in crystal form.

Crystalline Forms and Synthesis

  • Crystalline form B of risperidone (Dan-hua Wang, Ming-hua Zhou, & Xiurong Hu, 2006): Investigation into various crystalline forms of related compounds, which may inform the physical and chemical properties of the compound in focus.
  • Synthesis of Paliperidone (Ji Ya-fei, 2010): This research details the synthesis process of a compound structurally similar to the one , providing insights into potential synthesis pathways.

Pharmacological Applications

  • Antipsychotic Drug Profile: Risperidone (David Germann, Natalie Kurylo, & Feixue Han, 2012): Discussion on the pharmacokinetic and pharmacological properties of risperidone, a related compound, which could be relevant to the compound given their structural similarities.

Potential Anticancer Applications

Structural Characterization

Impurity Analysis in Pharmaceuticals

Safety And Hazards

Specific safety and hazard information for this compound is not detailed in the available resources .

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAGVKRGLGDZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one

Synthesis routes and methods

Procedure details

A mixture of 3.3 parts of 3-(2-chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one, 3.3 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, 1 part of potassium iodide and 120 parts of 4-methyl-2-pentanone was stirred and refluxed for 3 hours. The reaction mixture was cooled, water was added and the layers were separated. The organic phase was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from 4-methyl-2-pentanone, yielding 1.2 parts (19%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 170.4° C. (compound 11).
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